molecular formula C12H17ClO2S B1371581 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride CAS No. 339370-16-0

5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride

Cat. No.: B1371581
CAS No.: 339370-16-0
M. Wt: 260.78 g/mol
InChI Key: VYWPKUNQVPGULH-UHFFFAOYSA-N
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Description

5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C12H17ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a tert-butyl group and two methyl groups attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride can be found on the product link .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 5-tert-butyl-2,3-dimethylbenzene. The general synthetic route can be outlined as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4).

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-2-methylbenzenesulfonyl chloride: Similar structure but with one less methyl group.

    5-Tert-butylbenzenesulfonyl chloride: Lacks the two methyl groups.

    2,3-Dimethylbenzenesulfonyl chloride: Lacks the tert-butyl group.

Uniqueness

5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride is unique due to the presence of both tert-butyl and two methyl groups, which influence its reactivity and steric properties. This makes it a valuable reagent in specific synthetic applications where these structural features are advantageous .

Properties

IUPAC Name

5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2S/c1-8-6-10(12(3,4)5)7-11(9(8)2)16(13,14)15/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWPKUNQVPGULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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